Cas no 2227862-84-0 (rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a 2,3,4-trifluorophenyl substituent. Its stereochemically defined structure, with (1R,2R) configuration, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced selectivity and metabolic stability. The trifluorophenyl group contributes to improved lipophilicity and binding affinity, while the cyclopropane ring imparts conformational rigidity, potentially optimizing target interactions. This compound is suited for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators, where precise stereochemistry and fluorination patterns are critical. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial processes.
rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine structure
2227862-84-0 structure
Product Name:rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine
CAS No:2227862-84-0
MF:C10H10F3N
MW:201.188313007355
CID:5772330
PubChem ID:165967218
Update Time:2025-06-10

rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • EN300-1766745
    • rac-[(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropyl]methanamine
    • 2227862-84-0
    • rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine
    • Inchi: 1S/C10H10F3N/c11-8-2-1-6(9(12)10(8)13)7-3-5(7)4-14/h1-2,5,7H,3-4,14H2/t5-,7+/m0/s1
    • InChI Key: NPCGNDBJMBQMCD-CAHLUQPWSA-N
    • SMILES: FC1C(=C(C=CC=1[C@@H]1C[C@H]1CN)F)F

Computed Properties

  • Exact Mass: 201.07653381g/mol
  • Monoisotopic Mass: 201.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine Pricemore >>

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Additional information on rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine

Comprehensive Overview of rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine (CAS No. 2227862-84-0)

The compound rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine (CAS No. 2227862-84-0) is a chiral cyclopropyl derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the trifluorophenyl moiety and cyclopropylmethanamine backbone, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly focusing on its stereochemical properties and bioactivity, particularly in the context of central nervous system (CNS) drug development and enzyme modulation.

In recent years, the demand for fluorinated organic compounds has surged due to their enhanced metabolic stability and bioavailability. The 2,3,4-trifluorophenyl group in this compound contributes to its lipophilicity, a critical factor for blood-brain barrier (BBB) penetration—a hot topic in neurodegenerative disease research. This aligns with trending searches such as "fluorinated drugs for Alzheimer's" and "CNS-targeted small molecules," reflecting the compound's relevance in cutting-edge therapeutics.

The cyclopropyl ring in rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine introduces steric constraints that can influence receptor binding affinity, a key consideration in G-protein-coupled receptor (GPCR) drug design. This structural attribute has sparked discussions in forums and publications about "rigidified amine scaffolds in medicinal chemistry," further highlighting its importance. Additionally, the compound’s racemic mixture status raises questions about enantiomeric separation techniques, a frequently searched topic in analytical chemistry circles.

From a synthetic perspective, the preparation of CAS No. 2227862-84-0 involves multi-step organic transformations, including asymmetric cyclopropanation and reductive amination. These methods are widely explored in academic and industrial settings, as evidenced by search trends like "green chemistry approaches to cyclopropanes" and "catalytic amination strategies." The compound’s synthetic versatility positions it as a valuable intermediate for high-value fine chemicals.

Environmental and regulatory considerations also play a role in the compound’s profile. While not classified as hazardous, its fluorinated aromatic component necessitates studies on biodegradability and ecotoxicology—topics gaining traction in green pharmaceutical manufacturing debates. Searches for "sustainable fluorochemicals" and "PFAS alternatives" underscore this concern, making the compound a case study for balancing efficacy and environmental safety.

In conclusion, rac-(1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropylmethanamine represents a convergence of structural innovation, therapeutic potential, and synthetic challenge. Its interdisciplinary appeal spans medicinal chemistry, materials science, and environmental chemistry, ensuring its continued prominence in research and development pipelines worldwide.

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